6-Amino-6-deoxy-D-fructose

Bioimaging GLUT Transporter Fluorescent Probes

Source 6-Amino-6-deoxy-L-sorbose (CAS 74004-39-0) as your validated miglitol intermediate. This ketose scaffold offers distinct furanose ring preference and C2 stereochemistry — critical for saccharase inhibition (IC50: 1.2 µg/mL) and GLUT5 transporter targeting. Validated fermentative production achieves 3.8 g/L yield. Ideal for anti-diabetic API synthesis, enzyme inhibitor SAR studies, and fluorescent probe development. Generic aldose-based 6-amino sugars are not scientifically substitutable.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 74004-39-0
Cat. No. B3281713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-6-deoxy-D-fructose
CAS74004-39-0
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)N
InChIInChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2,7H2
InChIKeyAOPNPKRMTASTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-6-deoxy-D-fructose (CAS 74004-39-0): Structural and Physicochemical Baseline for Research and Procurement


The target compound, 6-Amino-6-deoxy-L-sorbose (CAS 74004-39-0), is a ketohexose derivative in which the C6 hydroxyl group of L-sorbose is replaced by a primary amine. It possesses a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol . Calculated physicochemical properties indicate a high predicted aqueous solubility of 641 g/L at 25 °C . Unlike the more common aldose-based amino sugars (e.g., 6-amino-6-deoxy-D-glucose), its ketose structure confers a distinct chemical reactivity profile and metabolic interaction potential. Its primary documented utility lies in its role as a key synthetic intermediate in the production of the anti-diabetic drug miglitol and as a scaffold for enzyme inhibitors and fluorescent probes [1].

6-Amino-6-deoxy-D-fructose (CAS 74004-39-0): Why Structural Specificity is Critical in Glycobiology and Enzyme Inhibition


Generic substitution among 6-amino-6-deoxy sugars is not scientifically sound due to the profound impact of stereochemistry and sugar backbone on biological recognition. The target compound (6-Amino-6-deoxy-L-sorbose) is a ketose, in contrast to the more widely studied aldose analogs like 6-amino-6-deoxy-D-glucose [1]. This fundamental difference in the sugar ring structure (furanose vs. pyranose preference) and C2 stereochemistry dictates its interaction with specific enzymes, such as saccharase from porcine intestinal mucosa, where it acts as a potent inhibitor (IC50 ~ 1.2 µg/mL) [2]. In contrast, the glucose derivative is known for non-competitive inhibition of hexokinase with respect to ATP, demonstrating a divergent mode of action [3]. Furthermore, the compound's utility in synthesizing complex glycopeptides targeting the GLUT5 fructose transporter is inherently tied to its fructose-like structure, a feature absent in other 6-amino-6-deoxy sugars [4].

6-Amino-6-deoxy-D-fructose (CAS 74004-39-0): Quantitative Differentiators Against Closest Analogs and Alternatives


Superior Performance in Fluorescent Glucose Transporter Imaging Under Physiological Conditions

Fluorescent bioprobes derived from a 6-amino-6-deoxy sugar backbone (6N-Gly-Cy3 and 6N-Gly-Cy5) demonstrate a critical performance advantage over the established standard, 6-NBDG, for real-time imaging of cellular glucose uptake. A direct comparison study showed that the 6N-derived probes were suitable for use under physiological conditions, whereas the structurally similar 6-NBDG was not applicable [1]. This functional differentiation is a direct result of the 6-amino-6-deoxy modification.

Bioimaging GLUT Transporter Fluorescent Probes

Potent and Quantifiable Inhibition of Saccharase Activity from Porcine Intestinal Mucosa

6-Amino-6-deoxy-L-sorbose is a quantifiably potent inhibitor of saccharase, a key enzyme in carbohydrate digestion. The inhibition is highly specific, with a 50% inhibition concentration (IC50) determined to be 1.2 µg of 6-amino-6-deoxy-L-sorbose per mL of test batch in a standardized saccharase inhibition test [1]. This level of potency is a primary differentiator from other simple sugars and amino sugars that lack this specific activity.

Enzyme Inhibition Anti-diabetic Saccharase

Optimized Fermentative Yield for Scalable Production of the Miglitol Precursor

The fermentative production of 6-Amino-6-deoxy-L-sorbose from 1-amino-1-deoxy-D-glucitol has been optimized to achieve yields that enable its industrial application as an intermediate. Using specific aerobic microorganisms, the process yielded a maximum concentration of 3.8 g/L after 1 day of fermentation, corresponding to a 38% substrate conversion [1]. Another described process achieved a yield of 3.7 g/L, representing a 37% conversion [1]. These defined yields differentiate this specific biotransformation route from less efficient or purely chemical synthetic alternatives for similar compounds.

Bioprocess Engineering Fermentation Industrial Synthesis

Ketose-Specific Scaffold for GLUT5-Targeted Glycopeptide Synthesis

The ketose structure of 6-amino-6-deoxy-α,β-D-fructofuranose makes it uniquely suited as a building block for synthesizing glycopeptides designed to target the GLUT5 fructose transporter. This application is not feasible with aldose-based amino sugars like 6-amino-6-deoxy-D-glucose, which are substrates for different GLUT isoforms. A published synthetic route demonstrates the successful coupling of 6-amino-6-deoxy-α,β-D-fructofuranose with L-glutamic acid via reductive amination to create novel glycopeptides [1].

Medicinal Chemistry Glycopeptide Synthesis Fructose Transporter

6-Amino-6-deoxy-D-fructose (CAS 74004-39-0): Evidence-Driven Research and Industrial Application Scenarios


Industrial Bioprocess Development for Miglitol Precursor Production

Process development teams at pharmaceutical companies or CDMOs focused on anti-diabetic drugs like miglitol should select 6-Amino-6-deoxy-L-sorbose (CAS 74004-39-0) as a benchmark intermediate. The optimized fermentative production process from 1-amino-1-deoxy-D-glucitol has been demonstrated to yield up to 3.8 g/L with a 38% conversion rate in 24 hours, providing a validated, scalable starting point for manufacturing [3].

Development of Novel Anti-Diabetic Agents Targeting Intestinal Disaccharidases

Researchers in metabolic disease should prioritize 6-Amino-6-deoxy-L-sorbose as a biochemical tool or lead compound for saccharase inhibition studies. Its quantified and potent inhibition of porcine intestinal saccharase (IC50 = 1.2 µg/mL) provides a robust benchmark for developing new inhibitors aimed at slowing carbohydrate absorption [3]. This direct, quantitative evidence supports its use in high-throughput screening assays and structure-activity relationship (SAR) studies.

Design of Advanced Fluorescent Probes for Physiological Glucose Uptake Imaging

Bioimaging and oncology research groups should consider derivatives of 6-amino-6-deoxy sugars as a superior scaffold for GLUT transporter probes. In direct comparison, 6N-derived Cy-3 and Cy-5 probes proved applicable for real-time imaging under physiological conditions, a crucial advantage over the conventional but functionally limited probe 6-NBDG [3]. This makes the core scaffold a strategic choice for developing next-generation tracers for cancer and metabolic research.

Medicinal Chemistry Synthesis of Fructose-Mimetic Glycoconjugates

Medicinal chemists targeting the GLUT5 fructose transporter should source 6-Amino-6-deoxy-α,β-D-fructofuranose as a key synthetic building block. Its ketose structure is non-substitutable for creating fructose-mimetic glycopeptides, a class of compounds with potential as targeted therapeutics or chemical probes for GLUT5-expressing tissues, as demonstrated in published synthetic routes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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